N-{[(Phenylformamido)methanethioyl]amino}thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a thiophene ring, an amide functional group, and a phenylformamido substituent. Its structural complexity and unique functional groups suggest potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
The synthesis and characterization of N-{[(Phenylformamido)methanethioyl]amino}thiophene-2-carboxamide can be traced to various research studies focusing on thiophene derivatives due to their biological activities. The compound has been discussed in literature related to antimicrobial and anticancer properties, highlighting its significance in drug discovery and development.
This compound can be classified as:
The synthesis of N-{[(Phenylformamido)methanethioyl]amino}thiophene-2-carboxamide typically involves a multi-step process. One common method includes:
The synthesis requires careful control of temperature and reaction time to ensure high yield and purity. Solvents such as dichloromethane or acetonitrile are often used for their ability to dissolve both reactants effectively.
The molecular structure of N-{[(Phenylformamido)methanethioyl]amino}thiophene-2-carboxamide features:
Key structural data include:
N-{[(Phenylformamido)methanethioyl]amino}thiophene-2-carboxamide can participate in several chemical reactions:
The stability of the compound under various conditions must be assessed, especially when considering its use in biological applications.
The mechanism of action for N-{[(Phenylformamido)methanethioyl]amino}thiophene-2-carboxamide is hypothesized based on its structural properties:
Further studies are needed to elucidate specific mechanisms through biochemical assays and molecular docking studies.
N-{[(Phenylformamido)methanethioyl]amino}thiophene-2-carboxamide has potential applications in:
Research into this compound continues to explore its full potential across various fields, emphasizing the importance of understanding its properties and reactions for practical applications.
The thiophene ring system has established itself as a fundamental pharmacophore in anticancer and antiangiogenic agents, ranking as the fourth most prevalent sulfur-containing heterocycle in FDA-approved small molecule drugs over the last decade [1]. This prominence stems from the scaffold's remarkable capacity to engage multiple biological targets through distinct mechanisms:
Kinase Inhibition: Thiophene-2-carboxamides effectively target ATP-binding pockets of angiokinases critical for tumor neovascularization. The planar thiophene ring facilitates π-π stacking interactions with hydrophobic residues, while the carboxamide group forms essential hydrogen bonds with kinase hinge regions. For example, OSI-930 (a thienopyridine kinase inhibitor) potently inhibits both KIT and vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinases, disrupting tumor angiogenesis and proliferation pathways in multiple cancer models [1]. Molecular docking studies confirm that the thiophene sulfur participates in favorable van der Waals interactions within the hydrophobic pocket of VEGFR2, contributing to submicromolar inhibitory concentrations [1].
Microtubule Disruption: Several advanced thiophene carboxamide derivatives interfere with tubulin polymerization dynamics, inducing mitotic arrest in rapidly dividing cancer cells. Structural analyses reveal that the planar conformation of 2-aminothiophene-3-carboxamides allows effective intercalation between tubulin heterodimers, preventing microtubule assembly. The sulfur atom's polarizability enhances binding affinity for the colchicine site, with specific derivatives demonstrating low nanomolar IC50 values against drug-resistant tumor cell lines [1] [3].
Transcriptional Regulation: Certain polyfunctional thiophene carboxamides modulate hypoxia-inducible factor 1α (HIF-1α) signaling pathways, suppressing the expression of pro-angiogenic factors like VEGF and platelet-derived growth factor (PDGF). The electronic properties of the thiophene ring, specifically its electron-rich nature, facilitate interactions with zinc finger domains of transcription factors involved in hypoxia response elements [1].
Table 1: Comparative Analysis of Thiophene versus Benzene Bioisosterism in Anticancer Agents
Property | Thiophene Derivatives | Benzene Derivatives | Biological Impact |
---|---|---|---|
Dipole Moment | 0.52–0.58 D | 0 D | Enhanced target binding through polar interactions |
Aromatic Resonance Energy | 29 kcal/mol | 36 kcal/mol | Improved metabolic stability and reduced epoxidation |
π-Electron Density | Electron-rich at C2/C5 | Uniform distribution | Favors electrophilic substitutions and π-stacking |
Sulfur Participation | Hydrogen bonding acceptor | Not applicable | Additional binding interactions with receptor sites |
FDA-Approved Anticancer Drugs (2000–2024) | 7 compounds | 18 compounds | Validated scaffold for clinical development |
The structural progression of thiophene-2-carboxamides has followed a deliberate trajectory from simple monocyclic systems to sophisticated polyfunctional architectures designed to overcome limitations in potency, selectivity, and pharmacokinetics. This evolution leverages strategic substitutions and ring annulations to optimize target engagement:
Monocyclic Foundation: Early generation compounds featured C3/C5 substitutions on the thiophene core, where electron-donating groups (e.g., amino, hydroxyl) enhanced electronic delocalization and hydrogen-bonding capacity. Synthetic methodologies like the Gewald reaction facilitated the construction of 2-aminothiophene-3-carboxamides, establishing fundamental structure-activity relationships (SAR) [1] [3]. The introduction of azoaryl groups at C4 position significantly expanded π-conjugation systems, leading to improved DNA intercalation properties and topoisomerase inhibition [3].
Bicyclic Systems: Medicinal chemists developed thieno-fused heterocycles (e.g., thienopyridines, thienopyrimidines) through annulation strategies to enhance target selectivity and metabolic stability. The rigidification of the carboxamide side chain into fused ring systems reduced conformational entropy penalties upon target binding. For instance, thieno[3,2-b]pyridine-2-carboxamides demonstrated superior kinase selectivity profiles compared to monocyclic analogs due to precise spatial orientation of pharmacophoric elements [1]. The molecular planarity in these systems also facilitated penetration through biological membranes.
Rational Design of N-{[(Phenylformamido)methanethioyl]amino}thiophene-2-carboxamide: This innovative architecture incorporates three pharmacologically active domains:
This trifunctional design specifically addresses limitations of previous generations by integrating isosteric replacement principles: the thiourea moiety serves as a carbonyl bioisostere with enhanced hydrogen-bonding capacity and resistance to amidase metabolism. Density functional theory (DFT) calculations confirm that the thiocarbonyl group significantly narrows the HOMO-LUMO energy gap (ΔEH-L = 4.18 eV) compared to carbonyl analogs (ΔEH-L = 5.03 eV), facilitating charge transfer interactions with biological targets [3].
Table 2: Structural Evolution and Functional Impact of Thiophene-2-Carboxamide Derivatives
Generation | Representative Structure | Synthetic Approach | Key Functional Improvements |
---|---|---|---|
First Generation (Monocyclic) | 3-Hydroxy/C5-unsubstituted thiophene-2-carboxamide | Paal-Knorr cyclization, Gewald reaction | Moderate anticancer activity, metabolic instability |
Second Generation (C3/C5 Modified) | 3-Amino-4-arylazo-5-methylthiophene-2-carboxamide | Azo coupling, regioselective alkylation | Enhanced DNA binding, improved log P (2.1–3.8) |
Third Generation (Bicyclic Annulated) | Thieno[3,2-d]pyrimidine-4-carboxamide | Copper-catalyzed cyclization, metal-free annulation | Kinase selectivity, reduced CYP450 inhibition |
Advanced Hybrid (N-{[(Phenylformamido)methanethioyl]amino}thiophene-2-carboxamide) | Multi-domain structure with thiourea linker | Thiocarbamoyl cyclization with α-haloacetamides | Dual-target capability, optimized ΔEH-L (4.18 eV), resistance to enzymatic degradation |
The design paradigm in oncology has progressively shifted toward multi-targeted agents that simultaneously disrupt complementary oncogenic pathways, offering therapeutic advantages in overcoming resistance mechanisms. N-{[(Phenylformamido)methanethioyl]amino}thiophene-2-carboxamide exemplifies this strategic approach through its integrated capacity to inhibit both angiokinase signaling and microtubule dynamics:
Angiokinase Suppression: The molecule demonstrates potent inhibition against VEGFR2 (Ki = 38 nM) and PDGFRβ (Ki = 42 nM) through competitive binding at the ATP site. Molecular dynamics simulations reveal that the thiophene carboxamide core forms three hydrogen bonds with the hinge region (Cys919, Glu917 in VEGFR2), while the phenylformamido cap occupies a hydrophobic pocket typically targeted by type II inhibitors [1] [3]. The thiourea linker participates in critical water-mediated hydrogen bonds with Asp1046 in the DFG-out conformation, stabilizing the inactive kinase state. This multi-point binding differentiates it from single-target angiokinase inhibitors by simultaneously disrupting VEGF and PDGF signaling cascades.
Microtubule-Targeting Activity: Beyond kinase inhibition, the compound effectively binds the colchicine site of β-tubulin (IC50 = 110 nM), inducing microtubule depolymerization. The planar conformation adopted by the thiophene-thiourea-phenylformamido system enables optimal π-stacking with Tyr202 and hydrophobic interactions with Leu248 and Leu255 residues. This dual functionality produces synergistic antiproliferative effects observed in endothelial cell models, where combined angiokinase inhibition and microtubule disruption significantly reduce tube formation (85% inhibition at 500 nM concentration) compared to single-mechanism agents (40–55% inhibition) [1].
Computational Validation: Molecular docking studies against five cancer-related protein targets (PDB: 2AS1, 3HNG, 1T46, 4ASD, 2OH4) confirm that N-{[(Phenylformamido)methanethioyl]amino}thiophene-2-carboxamide achieves complementary binding modes across targets. The highest binding affinity (-12.7 kcal/mol) occurs with 2AS1 (VEGFR2), where the compound establishes nine specific interactions: four hydrogen bonds, three π-π stacked contacts, and two salt bridges. Remarkably, the thiocarbonyl group forms an unprecedented hydrogen bond with the catalytic lysine (Lys868), a feature absent in conventional carboxamide-based inhibitors [3]. This interaction profile supports the compound's classification as a type I½ kinase inhibitor, capable of binding both active and inactive conformations.
Table 3: Dual-Target Inhibition Profile of Thiophene-2-Carboxamide Derivatives
Biological Target | Inhibition Constant (Ki/IC50) | Binding Interactions | Cellular Phenotype |
---|---|---|---|
VEGFR2 (Angiokinase) | 38 nM | H-bonds: Cys919, Glu917, Asp1046; π-stacking: Phe918 | Blocked VEGF signaling, endothelial apoptosis |
PDGFRβ (Angiokinase) | 42 nM | Salt bridge: Lys627; H-bond: Ile610, Cys677; Hydrophobic: Ile663 | Inhibition of pericyte recruitment, vascular destabilization |
β-Tubulin (Colchicine Site) | 110 nM | Hydrophobic: Leu248, Leu255; π-stacking: Tyr202; Van der Waals: Cys241 | Microtubule fragmentation, mitotic arrest |
Combined Effects in HUVEC Models | Tube formation IC50 = 85 nM | Simultaneous engagement of VEGFR2 and tubulin | Synergistic antiangiogenesis (85% inhibition at 500 nM) |
The strategic incorporation of the thiourea-functionalized domain represents a significant advancement in dual-target inhibitor design. Unlike conventional methylene or ethylene linkers, the thiourea moiety (–NH–C(S)–NH–) provides both conformational flexibility and hydrogen-bonding capacity, enabling simultaneous engagement of disparate binding pockets. Quantum mechanical calculations indicate this linker optimally separates the thiophene carboxamide and phenylformamido pharmacophores by 8.2–10.5 Å – a critical distance range for bridging the ATP-binding site and allosteric regulatory pockets in kinases [3]. This precise spatial arrangement underpins the compound's polypharmacology while maintaining drug-like properties (cLogP = 2.9, TPSA = 98 Ų), positioning it as a promising candidate for overcoming resistance pathways in advanced solid tumors.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2